2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
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Overview
Description
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of diketones. This compound features a unique structure with two phenyl groups and a central diketone moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of appropriate substituted benzaldehydes with ethyl acetoacetate under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization and subsequent oxidation to yield the diketone structure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sodium ethoxide or potassium tert-butoxide can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets. The diketone moiety can form complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzil: A simple diketone with two phenyl groups.
Acetophenone: A ketone with a phenyl group and a methyl group.
Benzophenone: A ketone with two phenyl groups.
Uniqueness
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione stands out due to its unique combination of ethyl and methyl substituents on the phenyl rings, which can influence its reactivity and interaction with other molecules
Properties
CAS No. |
82145-68-4 |
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Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
2-ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-3-16(17(19)14-7-5-4-6-8-14)18(20)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3 |
InChI Key |
QOEIFNPAPGZUBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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